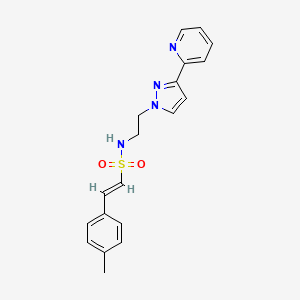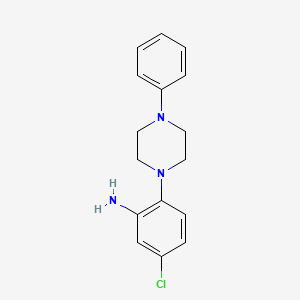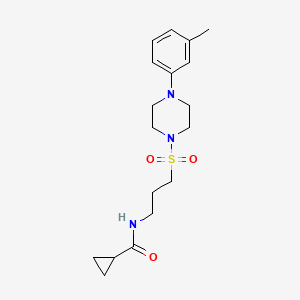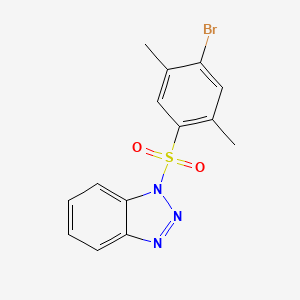
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the activation of B cells and other immune cells. By inhibiting BTK, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide blocks the activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of B cell activation, the reduction of cytokine production, and the suppression of inflammation. Additionally, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been shown to have minimal off-target effects, making it a promising candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide for lab experiments is its high selectivity and potency, which allows for precise control of BTK inhibition. However, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide, including the development of new formulations with improved solubility and the evaluation of its efficacy in clinical trials. Additionally, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide could be further studied for its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
In conclusion, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a promising small molecule inhibitor with potential therapeutic applications in the treatment of various diseases. Its selective inhibition of BTK and minimal off-target effects make it a promising candidate for further research and development.
Méthodes De Synthèse
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-(p-tolyl)ethenesulfonyl chloride with 3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, followed by the reaction of the resulting intermediate with (2-aminoethyl)amine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, (E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation.
Propriétés
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-16-5-7-17(8-6-16)10-15-26(24,25)21-12-14-23-13-9-19(22-23)18-4-2-3-11-20-18/h2-11,13,15,21H,12,14H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWXORYEWUKRC-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid](/img/structure/B2791148.png)
![7-(2-chlorobenzyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate](/img/structure/B2791155.png)
![1-[(2S,4R)-4-Hydroxy-2-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2791156.png)
![tert-butyl 3-(fluorosulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2791157.png)
![7-benzyl-5,6-dimethyl-4-[(3-methylphenyl)sulfanyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2791158.png)



![Butan-2-yl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2791162.png)
![ethyl 4-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-4-oxobutanoate](/img/structure/B2791163.png)